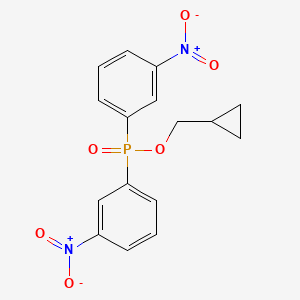
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate is an organophosphorus compound characterized by the presence of a cyclopropylmethyl group and two 3-nitrophenyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl bis(3-nitrophenyl)phosphinate typically involves the reaction of cyclopropylmethylphosphinic acid with 3-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of cyclopropylmethyl bis(3-nitrophenyl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate can be compared with other similar compounds such as:
Cyclopropylmethyl bis(4-nitrophenyl)phosphinate: Similar structure but with nitro groups in the para position.
Cyclopropylmethyl bis(3-aminophenyl)phosphinate: Similar structure but with amino groups instead of nitro groups.
Cyclopropylmethyl bis(3-methoxyphenyl)phosphinate: Similar structure but with methoxy groups instead of nitro groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15N2O6P |
|---|---|
Molecular Weight |
362.27 g/mol |
IUPAC Name |
1-[cyclopropylmethoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H15N2O6P/c19-17(20)13-3-1-5-15(9-13)25(23,24-11-12-7-8-12)16-6-2-4-14(10-16)18(21)22/h1-6,9-10,12H,7-8,11H2 |
InChI Key |
CXIOKXVGJKBVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COP(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















